molecular formula C30H24BrN3O B15017148 N-{(E)-[4-(benzyloxy)phenyl]methylidene}-4-(3-bromophenyl)-3-methyl-1-phenyl-1H-pyrazol-5-amine

N-{(E)-[4-(benzyloxy)phenyl]methylidene}-4-(3-bromophenyl)-3-methyl-1-phenyl-1H-pyrazol-5-amine

Cat. No.: B15017148
M. Wt: 522.4 g/mol
InChI Key: COLPCQSRFUBPNS-UZWMFBFFSA-N
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Description

(E)-1-[4-(BENZYLOXY)PHENYL]-N-[4-(3-BROMOPHENYL)-3-METHYL-1-PHENYL-1H-PYRAZOL-5-YL]METHANIMINE is a complex organic compound with a unique structure that includes a benzyloxyphenyl group and a bromophenyl-methyl-phenyl-pyrazolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-[4-(BENZYLOXY)PHENYL]-N-[4-(3-BROMOPHENYL)-3-METHYL-1-PHENYL-1H-PYRAZOL-5-YL]METHANIMINE typically involves multiple steps, including the formation of the benzyloxyphenyl and bromophenyl-pyrazolyl intermediates. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-1-[4-(BENZYLOXY)PHENYL]-N-[4-(3-BROMOPHENYL)-3-METHYL-1-PHENYL-1H-PYRAZOL-5-YL]METHANIMINE can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dichloromethane, ethanol, toluene.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

(E)-1-[4-(BENZYLOXY)PHENYL]-N-[4-(3-BROMOPHENYL)-3-METHYL-1-PHENYL-1H-PYRAZOL-5-YL]METHANIMINE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of (E)-1-[4-(BENZYLOXY)PHENYL]-N-[4-(3-BROMOPHENYL)-3-METHYL-1-PHENYL-1H-PYRAZOL-5-YL]METHANIMINE involves its interaction with specific molecular targets and pathways. This can include binding to enzymes or receptors, leading to changes in cellular processes. The exact mechanism may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-1-[4-(BENZYLOXY)PHENYL]-N-[4-(3-BROMOPHENYL)-3-METHYL-1-PHENYL-1H-PYRAZOL-5-YL]METHANIMINE is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical reactions and interactions, making it a valuable compound for research and development.

Properties

Molecular Formula

C30H24BrN3O

Molecular Weight

522.4 g/mol

IUPAC Name

(E)-N-[4-(3-bromophenyl)-5-methyl-2-phenylpyrazol-3-yl]-1-(4-phenylmethoxyphenyl)methanimine

InChI

InChI=1S/C30H24BrN3O/c1-22-29(25-11-8-12-26(31)19-25)30(34(33-22)27-13-6-3-7-14-27)32-20-23-15-17-28(18-16-23)35-21-24-9-4-2-5-10-24/h2-20H,21H2,1H3/b32-20+

InChI Key

COLPCQSRFUBPNS-UZWMFBFFSA-N

Isomeric SMILES

CC1=NN(C(=C1C2=CC(=CC=C2)Br)/N=C/C3=CC=C(C=C3)OCC4=CC=CC=C4)C5=CC=CC=C5

Canonical SMILES

CC1=NN(C(=C1C2=CC(=CC=C2)Br)N=CC3=CC=C(C=C3)OCC4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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